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Compound of Interest

Compound Name: Mesdopetam hemitartrate

Cat. No.: B13421709

This guide provides a comprehensive comparison of the Phase 2a and Phase 2b clinical trial
data for Mesdopetam, a novel dopamine D3 receptor antagonist developed for the treatment of
levodopa-induced dyskinesia (LID) in Parkinson's disease. The information is intended for
researchers, scientists, and drug development professionals, presenting a meta-analysis of the
available data, detailed experimental protocols, and visualizations of key concepts.

Executive Summary

Mesdopetam has been evaluated in two key clinical trials, a Phase 2a and a Phase 2b study, to
assess its efficacy and safety in patients with Parkinson's disease experiencing levodopa-
induced dyskinesia. A subsequent meta-analysis of these trials has provided a broader
understanding of the drug's potential. The Phase 2a trial provided initial proof-of-concept,
demonstrating a reduction in "ON" time with troublesome dyskinesia.[1] The larger Phase 2b
trial further explored dose-ranging and confirmed anti-dyskinetic effects, particularly at the 7.5
mg twice-daily dosage, as measured by the Unified Dyskinesia Rating Scale (UDysRS).[2][3]
The meta-analysis of both trials concluded that Mesdopetam significantly reduces dyskinesia
without compromising motor function.[1]

Data Presentation

The following tables summarize the quantitative data from the Mesdopetam Phase 2a and
Phase 2b clinical trials and their meta-analysis.

Table 1: Overview of Mesdopetam Phase 2a and Phase 2b Clinical Trials
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Parameter Phase 2a Trial Phase 2b Trial
A Randomized, Placebo- o
A Clinical Study of
controlled, Phase lla Study ) ) ]
_ _ Mesdopetam in Patients With
o Evaluating the Efficacy and ] )
Official Title Parkinson's Disease

Tolerability of IRL790 in
Parkinson's Disease

Experiencing Levodopa

Induced Dyskinesia

Dyskinesia
ClinicalTrials.gov ID NCT03368170 NCT04435431
Number of Patients 75 156
Treatment Duration 4 weeks 12 weeks

Dosages

5mg, 7.5 mg, and 10 mg
(twice daily) vs. Placebo

2.5mg, 5mg, and 7.5 mg
(twice daily) vs. Placebo

Primary Endpoint

Change in daily hours of "ON-
time" without troublesome

dyskinesia ("good ON-time")

Change in daily hours of "ON-
time" without troublesome

dyskinesia ("good ON-time")

Table 2: Key Efficacy Outcomes of Mesdopetam Clinical Trials (Meta-analysis)
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Efficacy Endpoint

Phase 2a Trial
Results

Phase 2b Trial
Results

Meta-Analysis
Outcome

"Good ON" time
(without troublesome

dyskinesia)

Reduction in "ON"
time with troublesome
dyskinesia ("Bad ON")
and a concomitant
increase in "Good
ON" time was

observed.[1]

The primary endpoint
of change in "good
ON-time" was not met
with statistical

significance.[4]

Showed significant
and clinically relevant
improvements in
"Good ON" time.[1]

Unified Dyskinesia
Rating Scale
(UDysRS)

Data on UDysRS was
not the primary focus
and detailed results
are not readily

available.

A significant reduction
of dyskinesia was

observed, particularly
at the 7.5 mg dose.[1]

Demonstrated a
significant reduction in
dyskinesia as
measured by UDysRS
(parts 1a, 1b, and total

score for part 1).[1]

Movement Disorder
Society-Unified
Parkinson's Disease
Rating Scale (MDS-
UPDRS) Part Il

Not specified in

available results.

Unchanged by
Mesdopetam
treatment, indicating
no negative impact on
motor aspects of daily

living.[4]

Confirmed no
worsening of motor

function.[1]

UPDRS Part 4.2
(functional impact of

dyskinesia)

Not specified in

available results.

Not specified in

available results.

Showed significant
and clinically relevant

improvements.[1]

Table 3: Safety and Tolerability of Mesdopetam
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Adverse Events Phase 2a Trial Phase 2b Trial
) Good safety and tolerability Adverse event profile similar to

Overall Profile _

profile.[4] placebo.[2]

) o ) 4 (3.4%) in Mesdopetam-
Serious Adverse Events Not detailed in available )
treated subjects and 3 (7.7%)

(SAEs) results.

in placebo-treated subjects.[3]

o ) Worsened parkinsonism,
Not detailed in available ) ]
Common Adverse Events " headache, fatigue, asthenia,
results.
and dissociation.[5]

Experimental Protocols
The Mesdopetam Phase 2a and 2b trials were both randomized, double-blind, placebo-
controlled studies.[1]

Phase 2a Study Protocol:

o Objective: To evaluate the efficacy, safety, and tolerability of Mesdopetam in patients with
Parkinson's disease and levodopa-induced dyskinesia.

o Design: Patients were randomized to receive one of three doses of Mesdopetam (5 mg, 7.5
mg, or 10 mg) or a placebo, administered orally twice daily for 4 weeks.[1]

e Primary Outcome Measures: The primary endpoint was the change from baseline in daily
hours of "ON-time" without troublesome dyskinesia ("good ON-time"), as assessed by patient

diaries.[1]
Phase 2b Study Protocol:

» Objective: To evaluate the anti-dyskinetic effect and safety/tolerability of three different doses
of Mesdopetam and to determine the optimal dose for Phase 3 studies.[2]

» Design: Patients with stable anti-parkinsonian medication experiencing troublesome
dyskinesia were randomized to receive placebo, Mesdopetam 2.5 mg, 5 mg, or 7.5 mg twice
daily for 12 weeks.[2]
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e Primary Outcome Measures: The primary endpoint was the change in daily "ON-time"
without troublesome dyskinesia ("good ON").[2]

e Secondary Outcome Measures: Secondary endpoints included the Unified Dyskinesia Rating
Scale (UDysRS), time in different motor states, MDS-UPDRS, and others.[2]

Meta-analysis Methodology: Data from both the Phase 2a (4 weeks) and Phase 2b (12 weeks)
studies were included. The analysis focused on Mesdopetam doses up to 7.5 mg twice daily
versus placebo. The primary statistical method used was a mixed model for repeated
measures (MMRM) with fixed effects for the study and the interaction between the study and
treatment.[1] To handle missing data from the Phase 2a study at 8 and 12 weeks, multiple
imputation and last observation carried forward (LOCF) methods were used as a sensitivity

analysis.[1]

Mandatory Visualization

Meta-Analysis Workflow for Mesdopetam Phase 2 Trials

Phase 2a Trial Data Phase 2b Trial Data
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Mesdopetam's Mechanism of Action

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b13421709?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13421709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Logical Comparison of Trial Outcomes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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